molecular formula C18H18N4O2S B14979168 [4-(Pyridin-4-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone

[4-(Pyridin-4-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone

Cat. No.: B14979168
M. Wt: 354.4 g/mol
InChI Key: FOTLSLHTHXAHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a heterocyclic compound that contains a piperazine ring substituted with pyridine, thiophene, and oxazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials such as α-haloketones and nitriles.

    Substitution reactions: The piperazine ring is introduced through nucleophilic substitution reactions.

    Coupling reactions: The pyridine and thiophene moieties are attached using coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxazole ring can yield amines.

Scientific Research Applications

1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule with applications in drug discovery.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to receptors and modulate their activity.

    Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A heterocyclic compound with similar biological activities.

    Triazoles: Compounds with a five-membered ring containing three nitrogen atoms, known for their versatile biological activities.

    Pyridine derivatives: Compounds containing a pyridine ring, widely used in medicinal chemistry.

Uniqueness

1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is unique due to its specific combination of pyridine, thiophene, and oxazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

[4-(pyridin-4-ylmethyl)piperazin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C18H18N4O2S/c23-18(15-12-16(24-20-15)17-2-1-11-25-17)22-9-7-21(8-10-22)13-14-3-5-19-6-4-14/h1-6,11-12H,7-10,13H2

InChI Key

FOTLSLHTHXAHMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.